4-Chloro-2-(Trifluoromethyl)pyridine
Overview
Description
4-Chloro-2-(Trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3ClF3N. It is a pyridine derivative characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyridine ring. This compound is known for its significant chemical stability and unique reactivity, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They likely interact with a variety of biological targets, depending on the specific derivative and its application.
Mode of Action
Trifluoromethylpyridines are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridines are known to play a key role in the synthesis of various agrochemicals and pharmaceuticals .
Result of Action
As a trifluoromethylpyridine derivative, it’s likely to have diverse effects depending on its specific application in agrochemical or pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(Trifluoromethyl)pyridine typically involves the trifluoromethylation of 4-chloropyridine. One common method is the reaction of 4-chloropyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate . Another approach involves the simultaneous vapor-phase chlorination and fluorination of pyridine derivatives at high temperatures using transition metal-based catalysts such as iron fluoride .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(Trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Metalation Reactions: The compound can be metalated using reagents like butyllithium, leading to the formation of pyridyllithium intermediates.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Metalation: Butyllithium in anhydrous ether or tetrahydrofuran.
Cross-Coupling: Palladium catalysts with boronic acids or organostannanes in the presence of a base.
Major Products:
- Substituted pyridines with various functional groups.
- Pyridyllithium intermediates for further functionalization.
- Biaryl compounds from cross-coupling reactions .
Scientific Research Applications
4-Chloro-2-(Trifluoromethyl)pyridine is utilized in several scientific research fields:
Comparison with Similar Compounds
- 2-Chloro-4-(Trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Fluoro-4-(Trifluoromethyl)pyridine
Comparison: 4-Chloro-2-(Trifluoromethyl)pyridine is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This arrangement imparts distinct reactivity and stability compared to its analogs. For instance, 2-Chloro-4-(Trifluoromethyl)pyridine has different electronic properties and reactivity due to the position of the substituents .
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZINIBTZNSPWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563692 | |
Record name | 4-Chloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131748-14-6 | |
Record name | 4-Chloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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